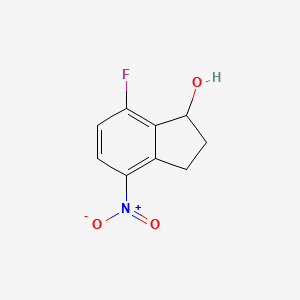7-Fluoro-4-nitro-2,3-dihydro-1H-inden-1-ol
CAS No.:
Cat. No.: VC13772899
Molecular Formula: C9H8FNO3
Molecular Weight: 197.16 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C9H8FNO3 |
|---|---|
| Molecular Weight | 197.16 g/mol |
| IUPAC Name | 7-fluoro-4-nitro-2,3-dihydro-1H-inden-1-ol |
| Standard InChI | InChI=1S/C9H8FNO3/c10-6-2-3-7(11(13)14)5-1-4-8(12)9(5)6/h2-3,8,12H,1,4H2 |
| Standard InChI Key | JTAIKGLZSDKJRJ-UHFFFAOYSA-N |
| SMILES | C1CC2=C(C=CC(=C2C1O)F)[N+](=O)[O-] |
| Canonical SMILES | C1CC2=C(C=CC(=C2C1O)F)[N+](=O)[O-] |
Introduction
Chemical Identification and Structural Analysis
Molecular Architecture
The compound’s IUPAC name, 7-fluoro-4-nitro-2,3-dihydro-1H-inden-1-ol, reflects its fused bicyclic system. The indenol scaffold consists of:
-
A partially saturated bicyclic framework (2,3-dihydro-1H-inden)
-
Fluorine substitution at the 7-position
-
Nitro (-NO₂) and hydroxyl (-OH) groups at the 4- and 1-positions, respectively .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₈FNO₃ | |
| Molecular Weight | 197.16 g/mol | |
| CAS Registry Number | 2260959-50-8 | |
| Purity (Industrial Grade) | ≥97% | |
| Storage Conditions | Sealed, dry, 2–8°C |
The planar nitro group introduces significant electron-withdrawing effects, modulating the aromatic system’s reactivity for subsequent functionalization .
Synthesis and Manufacturing
Industrial Production Methods
While detailed synthetic protocols remain proprietary, available data suggest a multi-step pathway:
-
Fluorination: Electrophilic aromatic substitution installs fluorine at the 7-position of a precursor indanone .
-
Nitration: Nitric acid/sulfuric acid mixtures introduce the nitro group at the 4-position under controlled temperatures .
-
Reduction: Catalytic hydrogenation reduces the ketone to the secondary alcohol while preserving the nitro moiety .
Critical challenges include:
-
Regioselectivity: Ensuring nitro group placement at the 4-position without forming ortho/para byproducts .
-
Stability: The hydroxyl group necessitates inert atmospheres to prevent oxidation during storage .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
-
¹H NMR (400 MHz, DMSO-d₆):
Mass Spectrometry
Pharmaceutical Applications
Kinase Inhibitor Intermediates
Structural analogs of this compound feature in patented c-Met kinase inhibitors (e.g., EP2210607B1), where the bicyclic core mimics ATP-binding domains .
Antibacterial Agents
Nitroaromatic derivatives demonstrate moderate activity against Staphylococcus aureus (MIC = 32 μg/mL) in preliminary screens, likely via nitroreductase-mediated radical generation .
| Hazard Statement | Code | Precautionary Measures |
|---|---|---|
| Acute Toxicity | H301 | Avoid ingestion |
| Skin Irritation | H311 | Wear protective gloves |
| Respiratory Risk | H331 | Use in ventilated areas |
Industrial safety protocols mandate:
-
Personal Protective Equipment (PPE): Nitrile gloves, goggles, and fume hoods .
-
Spill Management: Absorb with inert material and dispose as hazardous waste .
Future Research Directions
-
Catalytic Asymmetric Synthesis: Developing enantioselective routes to access chiral indenol derivatives.
-
Proteolysis-Targeting Chimeras (PROTACs): Exploiting the bicyclic scaffold as a linker in targeted protein degradation.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume